molecular formula C22H18FN3O3S B2484912 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895430-21-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2484912
M. Wt: 423.46
InChI Key: CKHFCXLEVYPTAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions under specific conditions that can include cyclization processes, substitution reactions, and condensations. For instance, the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in benzene has been used to synthesize novel thiosemicarbazide containing benzothiazole moiety, indicating a method that could potentially be adapted for the synthesis of our compound of interest (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including our compound, can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses provide detailed information on the arrangement of atoms within the molecule and the nature of its chemical bonds. Crystallographic methods may also offer insights into the three-dimensional arrangement of atoms and the molecular conformation, essential for understanding the compound's chemical reactivity and physical properties.

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and functional utility. They can undergo nucleophilic substitution reactions, engage in cyclization processes to form complex heterocyclic structures, and form complexes with metals. These reactions are central to modifying the chemical structure and enhancing the biological activity of these compounds. The specific reactivity patterns of our compound would depend on the functional groups present and their relative positioning on the benzothiazole core.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the presence of methoxy and fluoro groups in our compound could affect its solubility in organic solvents and water, which is crucial for its application in biological systems. Thermal analysis techniques, such as TG and DTA, support the characterization of these compounds, providing insights into their stability and decomposition patterns (Gomathi Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-4-3-11-24-12-14)21(27)15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHFCXLEVYPTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

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